molecular formula C20H17ClN2O3 B2606208 [2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 389811-27-2

[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2606208
CAS No.: 389811-27-2
M. Wt: 368.82
InChI Key: QDEHYNGPCQHHJM-UHFFFAOYSA-N
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Description

[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of naphthalene, pyridine, and chloropyridine moieties, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

[2-[ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-2-23(17-11-5-8-14-7-3-4-9-15(14)17)18(24)13-26-20(25)16-10-6-12-22-19(16)21/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHYNGPCQHHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene derivative: The starting material, naphthalene, undergoes alkylation with ethylamine to form ethyl(naphthalen-1-yl)amine.

    Coupling with pyridine derivative: The ethyl(naphthalen-1-yl)amine is then reacted with 2-chloropyridine-3-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of ethyl(naphthalen-1-yl)amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Naphthalen-1-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
  • [2-(Ethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate

Uniqueness

Compared to similar compounds, [2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate exhibits unique reactivity due to the presence of both naphthalene and pyridine moieties

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